molecular formula C19H21NO B10761459 Doxepin CAS No. 3607-34-9

Doxepin

货号: B10761459
CAS 编号: 3607-34-9
分子量: 279.4 g/mol
InChI 键: ODQWQRRAPPTVAG-GZTJUZNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxepin is a tricyclic compound of significant interest in pharmacological and neurobiological research, primarily known for its potent dual activity. Its principal mechanism of action involves the high-affinity inhibition of the reuptake of monoamine neurotransmitters, specifically serotonin and norepinephrine, in the presynaptic cleft, which underlies its classical characterization as an antidepressant. A key and distinguishing feature of this compound is its exceptionally potent antagonism of histamine H1 and H2 receptors, making it one of the most potent H1 antagonists known. This unique profile renders it an invaluable tool for scientists investigating pathways related to mood disorders, sleep-wake cycles, and allergic responses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

Doxepin exact mechanism of action is not very clear. However, doxepin is known to be a selective histamine H1 receptor blocker. This effect on histamine receptors indicates effectiveness in skin conditions. Breaking its function according to the different effect, doxepin's antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake;  more specifically, norepinephrine and serotonin at synaptic nerve terminals. This effect increases the level of monoamines in the synaptic site which in order increases the activity at the post-synaptic neuron receptor sites. It has been suggested that doxepin also desensitizes both serotonin 1A receptors and beta-adrenergic receptors. It is known that the lack of dopamine transporters in the frontal cortex and the transmission of dopamine in this region is largely inactivated by the effect of norepinephrine reuptake. Hence, doxepin action on the frontal cortex is suggested to increase dopamine neurotransmission in this area.
ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/

CAS 编号

3607-34-9

分子式

C19H21NO

分子量

279.4 g/mol

IUPAC 名称

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI 键

ODQWQRRAPPTVAG-GZTJUZNOSA-N

手性 SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31

规范 SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

沸点

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

颜色/形态

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

熔点

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

物理描述

Solid

溶解度

WHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

产品来源

United States

科学研究应用

Pharmacological Profile

Doxepin functions primarily as a selective histamine H1 receptor blocker and exhibits antidepressant effects through the inhibition of norepinephrine and serotonin reuptake. Its pharmacological actions include:

  • Antidepressant Effects : this compound enhances monoamine levels in synaptic clefts, thereby improving mood and emotional regulation.
  • Sedative Properties : The compound is effective in promoting sleep by reducing sleep latency and increasing sleep duration, making it suitable for treating insomnia.
  • Analgesic Effects : Research indicates that this compound may alleviate neuropathic pain, showcasing its potential as an analgesic agent .

FDA-Approved Indications

This compound is approved by the U.S. Food and Drug Administration for several indications:

Indication Formulation
Major Depressive DisorderOral tablets
Chronic InsomniaOral tablets (3 mg, 6 mg)
Pruritus associated with Atopic DermatitisTopical (5%)

Treatment of Insomnia

This compound has been extensively studied for its efficacy in treating chronic primary insomnia. A placebo-controlled trial demonstrated that low doses (3 mg and 6 mg) significantly improved sleep efficiency and quality compared to placebo .

  • Study Findings :
    • Increased sleep efficiency after acute and subchronic intake.
    • Patients reported better sleep quality and working ability during treatment.

Management of Anxiety Disorders

This compound's anxiolytic properties have been recognized in several studies. It is particularly effective in treating anxiety symptoms associated with depression.

  • Case Study : A randomized controlled trial compared this compound with citalopram in patients with anxiety disorders. Results indicated that both medications improved sleep latency and quality, but this compound was noted for its rapid onset of action .

Dermatological Uses

Topical formulations of this compound are utilized to treat pruritus related to atopic dermatitis and lichen simplex chronicus. The drug's antihistaminic properties help alleviate itching effectively.

  • Clinical Evidence : Studies have shown that topical this compound significantly reduces pruritus in affected patients, enhancing their quality of life .

Off-Label Uses

Beyond its FDA-approved indications, this compound is also used off-label for conditions such as:

  • Neuropathic Pain : Emerging evidence suggests this compound may provide relief for patients suffering from chronic pain conditions .
  • Chronic Pain Syndromes : Its analgesic properties are being explored in fibromyalgia and other chronic pain syndromes.

Summary of Case Studies

A variety of case studies illustrate this compound's effectiveness across different conditions:

  • Insomnia Management : A longitudinal study involving 100 patients showed significant improvements in sleep quality over a 12-week period when treated with this compound.
  • Anxiety Disorders : In a cohort study of patients with generalized anxiety disorder, those treated with low-dose this compound reported reduced anxiety symptoms alongside improved sleep patterns.

相似化合物的比较

Pharmacological Class: Tricyclic Antidepressants (TCAs)

Doxepin shares structural and functional similarities with other TCAs, such as amitriptyline and imipramine , which are tertiary amines. Key comparisons include:

Parameter This compound Amitriptyline Imipramine
Receptor Affinity High H1 antagonism; moderate serotonin/norepinephrine reuptake inhibition. Strong serotonin reuptake inhibition; moderate H1 antagonism. Strong norepinephrine reuptake inhibition.
Efficacy in MDD Comparable to amitriptyline and imipramine; some studies suggest superiority in anxiety-associated depression . Widely used but may cause more sedation. Effective but limited by anticholinergic side effects.
Side Effects Lower anticholinergic effects at low doses (1–6 mg); weight gain similar to other TCAs . Higher risk of sedation, dry mouth, and constipation. Pronounced orthostatic hypotension and cardiac toxicity.
Metabolic Effects Increases serum lipids and FBG but not to diabetic thresholds . Significant weight gain and glucose intolerance reported. Limited data on metabolic impact.

Selective Serotonin Reuptake Inhibitors (SSRIs)

Compared to SSRIs (e.g., fluoxetine, sertraline):

  • Efficacy: this compound is superior in patients with chronic pain and comorbid depression due to dual serotonin/norepinephrine modulation .

Analgesics and Antihistamines

  • Amitriptyline : Both this compound and amitriptyline exhibit local anesthetic effects, but this compound has faster onset when combined with capsaicin topically .
  • Loratadine/Cetirizine : Structurally similar to this compound (H1 antagonists), but this compound’s additional TCA properties make it effective in neuropathic pain and radiation-induced dermatitis .

Key Research Findings

Pharmacokinetics and Metabolites

  • Metabolites : Desmethylthis compound and hydroxythis compound are primary metabolites. Cis-/trans-isomer separation is critical for accurate plasma level measurements .
  • Hair Detection : this compound and desmethylthis compound persist in hair for months post-treatment, complicating forensic analysis .

生物活性

Doxepin is a tricyclic antidepressant (TCA) primarily used for the treatment of depression and anxiety disorders. Its pharmacological profile includes significant effects on neurotransmitter reuptake, antioxidant properties, and potential impacts on various physiological systems. This article provides a comprehensive analysis of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound's primary mechanism involves the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals. This action increases the levels of these biogenic amines in the synaptic cleft, enhancing neurotransmission at post-synaptic receptors. Additionally, this compound has been shown to desensitize serotonin 1A receptors and beta-adrenergic receptors, further contributing to its antidepressant effects .

Table 1: Summary of this compound's Mechanisms

MechanismEffect
Norepinephrine Reuptake InhibitionIncreases norepinephrine levels
Serotonin Reuptake InhibitionIncreases serotonin levels
Receptor DesensitizationReduces receptor sensitivity
Weak Dopamine Reuptake InhibitionMinimal impact on dopamine transmission

Antioxidant Activity

Recent studies have highlighted this compound's antioxidant properties. It exhibits significant hydrogen peroxide scavenging activity and has been shown to reduce ferric ions in a dose-dependent manner. This suggests that this compound may play a role in mitigating oxidative stress, which is linked to various neurodegenerative diseases.

Table 2: Antioxidant Activity of this compound

Concentration (µg/ml)Hydrogen Peroxide Scavenging (%)Ferric Ion Reducing Power (AAE)
254.88±1.0525.3±1.47
5020-30Not specified
100Not specifiedNot specified
200Not specifiedNot specified
50035.53±1.55174.35±8.39

Case Study 1: Efficacy in Depression

A study involving patients diagnosed with major depressive disorder (MDD) found that this compound significantly improved symptoms compared to placebo after eight weeks of treatment. Patients reported enhanced mood and reduced anxiety levels, supporting its use as an effective antidepressant .

Case Study 2: Anxiety Disorders

Another clinical trial assessed this compound's efficacy in treating generalized anxiety disorder (GAD). Results indicated a notable reduction in anxiety symptoms, with patients experiencing fewer side effects compared to other anxiolytics .

Pharmacokinetics and Safety Profile

This compound is metabolized primarily in the liver, with its active metabolite desmethylthis compound contributing to its pharmacological effects. The drug has a relatively long half-life, which can lead to accumulation in patients with hepatic impairment. Caution is advised when prescribing this compound to individuals with liver dysfunction or those taking other medications that affect liver enzymes .

Table 3: Pharmacokinetic Properties of this compound

ParameterValue
Half-lifeApproximately 15 hours
MetabolismHepatic (CYP2D6, CYP3A4)
ExcretionRenal (urine)

常见问题

Basic Research Question: How does doxepin's receptor binding profile inform its therapeutic mechanisms in depression and insomnia?

Answer:
this compound exhibits high affinity for histamine H1 receptors (H1R), which underpins its sedative effects. Competitive binding studies in guinea pig brain tissue demonstrated a linear relationship between this compound and H1R occupancy (Kd = 1.12 × 10⁻⁹ M), confirming its role in sleep regulation . PET imaging using [¹¹C]-doxepin in depressed patients revealed reduced H1R binding in the prefrontal cortex and cingulate gyrus, correlating with symptom severity (r = -0.72, p < 0.05) . Methodologically, receptor affinity assays (e.g., radioligand displacement) and voxel-based PET analysis are critical for mapping central nervous system targets.

Basic Research Question: What experimental designs are optimal for preclinical evaluation of this compound in wound healing?

Answer:
Murine burn models with controlled variables (e.g., burn depth, wound size) and histopathological scoring systems (e.g., inflammation, collagen deposition) are standard. In mice with experimental burns, topical this compound (1% cream) significantly improved histopathological scores vs. saline controls (p < 0.05, Tukey’s test) and increased collagen density (p < 0.05, ANOVA) . Key design elements include:

  • Randomization of treatment groups (e.g., glycerin vs. phenytoin controls).
  • Blinded scoring of tissue sections for inflammation and fibrosis.
  • Use of repeated-measures ANOVA to assess longitudinal wound closure.

Advanced Research Question: How can contradictory efficacy data for this compound in comorbid depression and anxiety be resolved?

Answer:
Contradictions arise from heterogeneous patient populations and outcome measures. For example, in COPD patients with depression, this compound (105 mg/day) failed to improve HAMA scores (p > 0.05) , whereas in insomnia patients, it reduced anxiety severity comparably to citalopram (p < 0.05 for PSQI components) . Methodological solutions include:

  • Stratifying cohorts by baseline severity (e.g., HAMA ≥ 20).
  • Using mixed-effects models to account for comorbidities.
  • Validating subjective scales (e.g., HAMA, DLQI) with objective biomarkers (e.g., cortisol levels).

Advanced Research Question: What statistical approaches best analyze dose-response relationships in this compound sleep trials?

Answer:
Polysomnography (PSG) data from crossover trials (e.g., 1 mg, 3 mg, 6 mg this compound vs. placebo) require mixed-design ANOVA to assess:

  • Wake time during sleep (WASO): Dose-dependent reductions (3 mg: 37% decrease, p < 0.0001; 6 mg: 42%, p < 0.0001) .
  • Sleep efficiency (SE): Significant improvement in the final third of the night (6 mg: 88% SE vs. 76% placebo, p < 0.05) .
  • Longitudinal analysis: Repeated-measures models with Bonferroni correction for multiple comparisons.

Basic Research Question: How can researchers quantify this compound in pharmaceutical formulations with high sensitivity?

Answer:
Fluorescence spectroscopy using eosin Y as a probe allows quantification of this compound hydrochloride in tablets. The method exploits ion-pair complex formation at pH 4.52, achieving a detection limit of 2.95 ng/mL (R² = 0.999) . Validation includes:

  • Linearity tests across 10–200 ng/mL.
  • Recovery studies (98.2–101.5%) for accuracy.
  • Inter-day precision (RSD < 2%).

Advanced Research Question: What are the methodological limitations in assessing this compound’s teratogenicity in pregnancy?

Answer:
Epidemiological studies on tricyclic antidepressants (TCAs) in pregnancy suffer from:

  • Small sample sizes (n < 500 in most cohorts).
  • Confounding by indication (e.g., maternal depression severity).
  • Retrospective designs with recall bias .
    Solutions include prospective registries (e.g., NIH MotherToBaby) and meta-analyses pooling TCA data to increase power.

Basic Research Question: How do pharmacokinetic properties influence this compound dosing in elderly populations?

Answer:
this compound’s biphasic elimination (t½ = 16.8 hr) and large volume of distribution (20.2 L/kg) necessitate lower doses in elderly patients due to reduced hepatic metabolism. In a crossover trial, 6 mg this compound improved sleep latency by 32% (p = 0.0181) without residual sedation, validated via PSG and plasma concentration monitoring . Key PK parameters:

  • Cmax: 8.8–45.8 ng/mL (oral 75 mg).
  • Metabolite (desmethylthis compound): t½ = 51.3 hr, requiring steady-state adjustment .

Advanced Research Question: How can researchers address conflicting histopathological outcomes in topical this compound studies?

Answer:
Discrepancies in inflammation scores (e.g., phenytoin vs. This compound in burn models) may stem from:

  • Inter-rater variability: Implement blinded, consensus-based scoring.
  • Tissue sampling bias: Standardize biopsy sites and depths.
  • Statistical power: Increase sample size (n ≥ 8/group) and use non-parametric tests (e.g., Kruskal-Wallis) for skewed data.

Basic Research Question: What scales and metrics validate this compound’s efficacy in pruritus management?

Answer:
The 5D-Pruritus Scale and DLQI questionnaire are validated tools. In eczema patients, this compound therapy reduced DLQI scores by 40% (p < 0.05, Wilcoxon signed-rank test), excluding non-responsive items (e.g., DLQI6) . Methodological best practices:

  • Predefine primary endpoints (e.g., itch severity).
  • Use anchor-based methods to interpret clinical significance.
  • Adjust for baseline covariates (e.g., disease duration).

Advanced Research Question: What experimental frameworks optimize translational research on this compound’s anti-inflammatory effects?

Answer:
Integrate in vitro cytokine assays (e.g., IL-1β, TNF-α suppression ) with in vivo models (e.g., murine burns) and clinical biomarkers (e.g., CRP levels). For example:

  • In vitro: Stimulate macrophages with LPS and measure cytokine release via ELISA.
  • In vivo: Compare topical vs. systemic this compound on wound healing rates.
  • Translational: Corrogate murine data with human biopsy RNA-seq profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。